(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone
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Overview
Description
(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone is a complex heterocyclic compound It features a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The phenyl and piperazine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperazines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology
Enzyme Inhibition: It has potential as an inhibitor of various enzymes, including kinases and proteases.
Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: It is being explored as a lead compound for the development of new pharmaceuticals, particularly for cancer and infectious diseases.
Industry
Chemical Sensors: The compound can be used in the development of sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key signaling proteins .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the core structure but lacks the phenyl and piperazine groups.
4-Phenylpiperazine: Contains the piperazine moiety but lacks the pyrazolo[3,4-b]pyridine core.
1,3-Dimethylpyrazole: Contains the pyrazole ring but lacks the pyridine and piperazine components.
Uniqueness
Structural Complexity: The combination of pyrazolo[3,4-b]pyridine, phenyl, and piperazine groups makes it structurally unique.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H25N5O/c1-4-25-10-12-26(13-11-25)21(27)17-14-18(16-8-6-5-7-9-16)22-20-19(17)15(2)23-24(20)3/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
MBJGVIOCSOXTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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